molecular formula C12H11BrN2O3S B14028539 3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione

3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione

Cat. No.: B14028539
M. Wt: 343.20 g/mol
InChI Key: QDEKQJOKQRBMHL-UHFFFAOYSA-N
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Description

3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a bromine atom, a thieno[2,3-c]pyridine ring, and a piperidine-2,6-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-c]pyridine core, which can be achieved through the cyclization of thiophene derivatives with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically yields the brominated derivative, while oxidation can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-Bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C12H11BrN2O3S

Molecular Weight

343.20 g/mol

IUPAC Name

3-(2-bromo-7-oxo-4,5-dihydrothieno[2,3-c]pyridin-6-yl)piperidine-2,6-dione

InChI

InChI=1S/C12H11BrN2O3S/c13-8-5-6-3-4-15(12(18)10(6)19-8)7-1-2-9(16)14-11(7)17/h5,7H,1-4H2,(H,14,16,17)

InChI Key

QDEKQJOKQRBMHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CCC3=C(C2=O)SC(=C3)Br

Origin of Product

United States

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